Comparative Molecular Weight and LogP: Impact of Linker Length on Physicochemical Properties of Thalidomide-O-amido-C3-NH2
The choice of linker significantly impacts the molecular weight and lipophilicity of the ligand-linker conjugate, which are key parameters influencing the drug-likeness of the final PROTAC [1]. Thalidomide-O-amido-C3-NH2 (free base) has a molecular weight of 388.4 g/mol and a LogP of -0.9 . In comparison, a shorter C2 analog (Thalidomide-O-amido-C2-NH2) would have a lower molecular weight, while a longer, more hydrophilic PEG3-containing analog (Thalidomide-O-amido-C3-PEG3-C1-NH2) has a molecular weight of 578.6 g/mol . This difference in size and hydrophilicity affects the permeability and solubility of the degrader molecule [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 388.4 g/mol |
| Comparator Or Baseline | 578.6 g/mol for Thalidomide-O-amido-C3-PEG3-C1-NH2 |
| Quantified Difference | 190.2 g/mol decrease |
| Conditions | Calculated based on molecular formula (C18H20N4O6 vs C27H38N4O10) |
Why This Matters
A lower molecular weight intermediate contributes to a smaller final PROTAC molecule, which is generally favorable for cell permeability and oral bioavailability.
- [1] Ermondi, G., Garcia-Jimenez, D., & Caron, G. (2020). PROTACs and molecular properties: A physicochemical space analysis. Journal of Medicinal Chemistry, 63(23), 14357-14367. View Source
